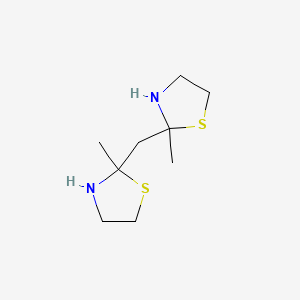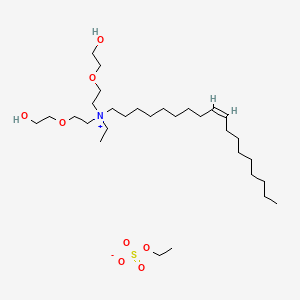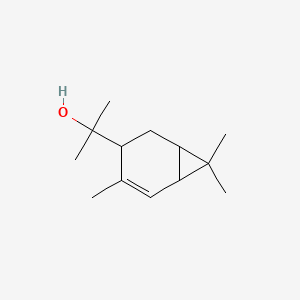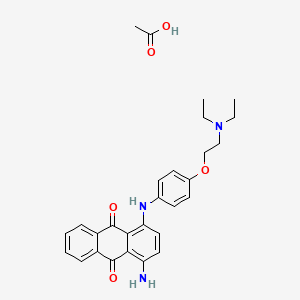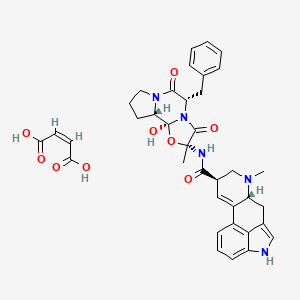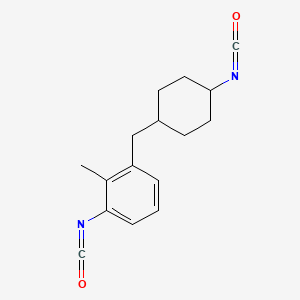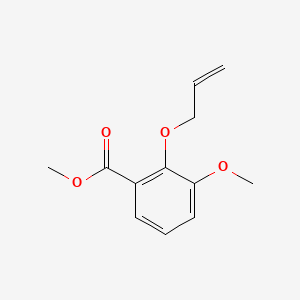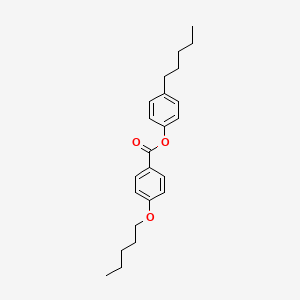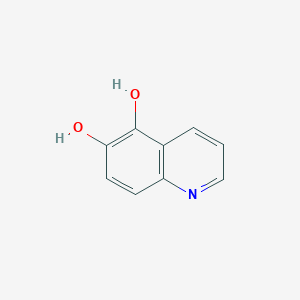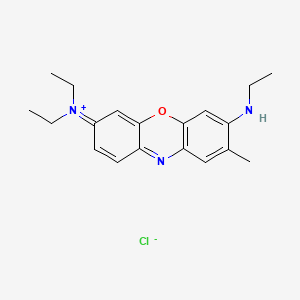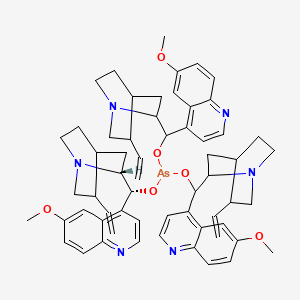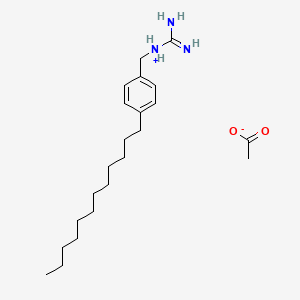![molecular formula C38H78N4O2.C2H4O2<br>C40H82N4O4 B12679954 N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate CAS No. 93918-66-2](/img/structure/B12679954.png)
N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate is a chemical compound with the molecular formula C38H78N4O2.C2H4O2 and a molecular weight of 683.10 g/mol. This compound is known for its unique structure, which includes long-chain fatty acid amides linked by ethylene bridges and terminated with acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate typically involves the reaction of ethylenediamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids and amines
Reduction: Alcohols and amines
Substitution: Various substituted amides and esters
Aplicaciones Científicas De Investigación
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate involves its interaction with lipid membranes and proteins. The compound’s long-chain fatty acid moieties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ethylenediamine core can form hydrogen bonds with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bistearamide monoacetate
- N,N’-[Ethylenebis(iminoethylene)]bisoleamide monoacetate
- N,N’-[Ethylenebis(iminoethylene)]bislauramide monoacetate
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of acetate groups. This combination imparts distinct physicochemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
93918-66-2 |
|---|---|
Fórmula molecular |
C38H78N4O2.C2H4O2 C40H82N4O4 |
Peso molecular |
683.1 g/mol |
Nombre IUPAC |
acetic acid;N-[2-[2-[2-(hexadecanoylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C38H78N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(43)41-35-33-39-31-32-40-34-36-42-38(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h39-40H,3-36H2,1-2H3,(H,41,43)(H,42,44);1H3,(H,3,4) |
Clave InChI |
WKXKBWZHSWSQLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


